molecular formula C15H18O5 B14088644 2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-

2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-

Cat. No.: B14088644
M. Wt: 278.30 g/mol
InChI Key: CEMTVTKHZXRONB-UHFFFAOYSA-N
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Description

2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods such as free radical cyclization, proton quantum tunneling, and microwave-assisted synthesis . For 2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-, a common synthetic route may involve the cyclization of appropriate precursors under controlled conditions to form the benzofuran core, followed by functionalization to introduce the acetyloxy and trimethyl groups.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and selectivity. The use of catalysts such as palladium or copper in combination with suitable ligands can facilitate the formation of the benzofuran ring and subsequent functionalization steps . These methods are optimized for large-scale production, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Mechanism of Action

The mechanism of action of 2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses .

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

2-(5-acetyloxy-4,6,7-trimethyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid

InChI

InChI=1S/C15H18O5/c1-7-8(2)15(20-10(4)16)9(3)11-6-19-12(14(7)11)5-13(17)18/h12H,5-6H2,1-4H3,(H,17,18)

InChI Key

CEMTVTKHZXRONB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1C(OC2)CC(=O)O)C)OC(=O)C)C

Origin of Product

United States

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